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Abstract
The modification of metal surfaces with alkali metals is a cornerstone of modern catalysis and

surface science. Among these, the interaction between sodium (Na) and platinum (Pt) surfaces

is of particular interest due to platinum's extensive use in catalytic converters, fuel cells, and

various chemical syntheses. The adsorption of sodium atoms profoundly alters the electronic

properties of the platinum substrate, leading to significant changes in its reactivity, adsorption

characteristics, and catalytic performance. This technical guide provides an in-depth analysis of

the core electronic effects of sodium on platinum surfaces. It synthesizes quantitative data from

theoretical and experimental studies, details the primary methodologies used for investigation,

and presents visual models of the underlying mechanisms and workflows to offer a

comprehensive resource for researchers, scientists, and professionals in drug development

and materials science.

Core Electronic Mechanism: Charge Transfer and
Surface Dipole Formation
The fundamental electronic interaction between a sodium atom and a platinum surface is

governed by the significant difference in their electronegativity. Sodium, a highly electropositive

alkali metal, readily donates its single 3s valence electron to the platinum surface, which has a
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higher work function and electron affinity. This process of charge transfer is the primary driver

of the observed electronic effects.

Upon adsorption, the Na atom becomes a positively charged ion (Na⁺), and the transferred

electron is delocalized into the electronic bands of the platinum substrate. This charge

separation creates a localized electric dipole at the surface, with the positive pole oriented

away from the surface and the negative pole within the platinum slab. The array of these

dipoles generated by a layer of adsorbed sodium atoms creates an electric field that opposes

the intrinsic surface dipole of the platinum. This opposition effectively reduces the energy

required to remove an electron from the platinum surface, resulting in a significant decrease in

the surface work function.[1][2] The modified electronic structure, particularly the change in the

local density of states near the Fermi level, subsequently alters the surface's chemical

properties, influencing the adsorption energies of other molecules and reaction pathways.[3][4]

Mechanism of Electronic Modification
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Caption: Logical flow of sodium's electronic effect on a platinum surface.

Quantitative Data: Impact on Platinum Work
Function
The reduction in the work function (Φ) of a platinum surface upon sodium adsorption is a key

quantifiable outcome of the electronic interaction. The magnitude of this change is dependent

on the sodium coverage, the specific platinum surface facet (e.g., Pt(111), Pt(100)), and the

presence of co-adsorbates. Density Functional Theory (DFT) calculations and experimental

measurements using techniques like the photoelectric effect provide valuable data on these

changes.
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Platinum
Surface

Condition
Work Function
(Φ) in eV

Change in
Work Function
(ΔΦ) in eV

Reference

Pt(111)
Clean

(Calculated)
5.71 N/A [5]

Polycrystalline Pt

Clean

(Experimental,

Photoelectric)

5.64 N/A [1]

Pt(111)
Co-adsorbed Na

and O₂
-

-0.63 (vs. O₂

alone)
[3]

Polycrystalline Pt Sodium-modified Lowered Not specified [1]

Table 1: Summary of quantitative data on the work function of clean and sodium-modified

platinum surfaces. The data illustrates the significant reduction in work function caused by

sodium adsorption, a key indicator of its electronic promoter effect.

Methodologies for Investigation
A combination of computational and experimental techniques is essential for a thorough

understanding of the Na-Pt system. DFT provides atomic-level insights into the electronic

structure, while surface-sensitive experimental methods validate theoretical predictions and

provide real-world characterization.

Computational Protocol: Density Functional Theory
(DFT)
DFT is a powerful quantum mechanical modeling method used to investigate the electronic

structure and properties of materials from first principles.[6][7] It is widely employed to calculate

surface energies, work functions, adsorption energies, and charge transfer in systems like Na

on Pt.

Typical DFT Protocol for Na/Pt Surface Analysis:

Model Construction:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3943700/
https://www.researchgate.net/figure/Work-function-measurements-on-polycrystalline-platinum-film-prepared-by-painting-of_fig4_256697262
https://www.researchgate.net/figure/Calculated-workfunction-and-adsorption-induced-change-in-workfunction-for-adsorbates_tbl1_5291888
https://www.researchgate.net/figure/Work-function-measurements-on-polycrystalline-platinum-film-prepared-by-painting-of_fig4_256697262
https://link.aps.org/accepted/10.1103/PhysRevB.103.195427
https://www.mdpi.com/2313-0105/9/2/86
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15422182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A platinum surface, typically the low-index Pt(111) facet, is modeled using a "slab"

approach.[6] This consists of a finite number of atomic layers (e.g., 4-6 layers) periodic in

the two dimensions parallel to the surface.

A vacuum layer (e.g., 15-20 Å) is added perpendicular to the slab to separate it from its

periodic images, simulating a true surface.[6]

Sodium atoms are placed at various high-symmetry adsorption sites (e.g., on-top, bridge,

hollow) on the Pt slab to determine the most stable configuration.

Computational Parameters:

A suitable exchange-correlation functional, such as the Perdew-Burke-Ernzerhof (PBE) or

AM05, is chosen.[6]

The interaction between the ionic cores and valence electrons is described by

pseudopotentials.

A plane-wave basis set with a defined kinetic energy cutoff is used to expand the

electronic wavefunctions.

The Brillouin zone is sampled using a k-point mesh (e.g., a Monkhorst-Pack grid).

Structural Relaxation:

The positions of the adsorbate and the top layers of the platinum slab are allowed to relax

until the forces on each atom are below a specified convergence threshold. This ensures

the system is in its minimum energy configuration.

Property Calculation & Analysis:

Work Function: Calculated as the difference between the vacuum potential and the Fermi

level of the relaxed slab.[5]

Charge Transfer: Quantified using methods like Bader charge analysis, which partitions

the calculated electron density among the atoms.
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Density of States (DOS): The projected DOS (pDOS) is calculated to analyze how the

electronic states of the surface Pt atoms are modified by the Na adsorbate.[4]

DFT Computational Workflow
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Caption: A typical workflow for DFT calculations of Na on a Pt surface.

Experimental Protocol: Surface Preparation and
Characterization
Experimental validation of theoretical findings is crucial. This involves preparing well-defined

Na-decorated Pt surfaces and measuring their properties under controlled conditions, typically

in an ultra-high vacuum (UHV) environment.
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General Protocol for Surface Preparation and Work Function Measurement:

Substrate Preparation:

A single-crystal platinum sample (e.g., Pt(111)) is cleaned in a UHV chamber. This

typically involves cycles of sputtering with noble gas ions (e.g., Ar⁺) to remove surface

contaminants, followed by annealing at high temperatures to restore a well-ordered

crystalline surface.

Sodium Deposition:

Sodium is deposited onto the clean Pt surface using an alkali metal getter source or an

evaporator. The coverage of Na can be controlled by varying the deposition time and

source temperature.

The coverage is often calibrated using techniques like Temperature Programmed

Desorption (TPD) or Auger Electron Spectroscopy (AES).

Work Function Measurement (Kelvin Probe):

The work function change upon Na deposition is measured in situ. The Kelvin Probe is a

non-contact, non-destructive method ideal for this purpose.[1]

It measures the contact potential difference (CPD) between a vibrating reference tip of

known work function and the sample surface. The work function of the sample (Φ_sample)

is then determined by the equation: e * CPD = Φ_tip - Φ_sample.

By measuring the CPD before and after sodium deposition, the change in the platinum

work function (ΔΦ) can be determined with high precision.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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